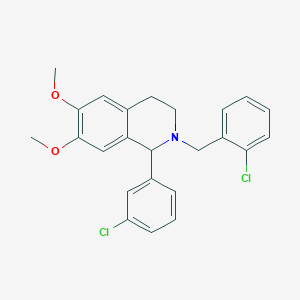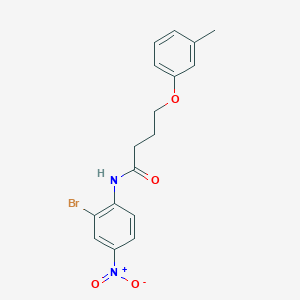![molecular formula C21H17N3O3 B5049955 (5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5049955.png)
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane trione core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazinane trione core. Key steps include:
Formation of the Indole Derivative: This involves the alkylation of indole with methyl iodide to produce 1-methylindole.
Condensation Reaction: The 1-methylindole is then subjected to a condensation reaction with an appropriate aldehyde to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with a diazinane trione precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting pathways such as the PI3K-AKT or MAPK pathways, which are crucial for cell survival and proliferation.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
類似化合物との比較
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:
Cetylpyridinium Chloride: Known for its antimicrobial properties.
Domiphen Bromide: Used as a disinfectant and antiseptic.
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the indole moiety and diazinane trione core in This compound
特性
IUPAC Name |
(5E)-5-[(1-methylindol-2-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-7-3-5-9-17(13)24-20(26)16(19(25)22-21(24)27)12-15-11-14-8-4-6-10-18(14)23(15)2/h3-12H,1-2H3,(H,22,25,27)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFDRQLZZHPTIH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=CC=CC=C4N3C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=CC=CC=C4N3C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-3-methyl-5-[[2-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5049878.png)
![Ethyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B5049889.png)
![5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol](/img/structure/B5049891.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5049899.png)
![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5049908.png)
![N-(4-Methylpyridin-2-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B5049910.png)
![4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5049912.png)
![5-hydroxy-2-[(3-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B5049922.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzoyl)amino]acrylic acid](/img/structure/B5049936.png)
![Oxalic acid;4-[2-(2,3,4,5,6-pentafluorophenyl)sulfanylethyl]pyridine](/img/structure/B5049953.png)


